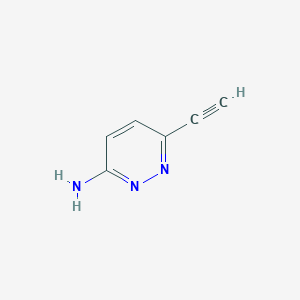
6-Ethynylpyridazin-3-amine
Übersicht
Beschreibung
6-Ethynylpyridazin-3-amine is a synthetic organic compound with the chemical formula C6H5N3 . It has a molecular weight of 119.12 g/mol .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridazine ring, which is a heterocyclic compound containing two adjacent nitrogen atoms . The unique physicochemical properties of the pyridazine ring make it an attractive heterocycle for drug design .Physical And Chemical Properties Analysis
This compound has a predicted boiling point of 347.3±27.0 °C and a predicted density of 1.23±0.1 g/cm3 . Its pKa is predicted to be 3.99±0.10 .Wissenschaftliche Forschungsanwendungen
Antihypertensive Activity
6-Ethynylpyridazin-3-amine derivatives have been studied for their potential antihypertensive activity. Specifically, 3-hydrazinopyridazines substituted at the 6-position with primary or secondary amines have shown promising results. The 6-dialklamino derivatives, in particular, were found to be the most active in this regard (Pifferi, Parravicini, Carpi, & Dorigotti, 1975).
Synthesis of Novel Compounds
The compound has been used in the regiospecific synthesis of novel classes of compounds, such as 6-amino-5-hydroxy-pyridazin-3(2H)-ones. These compounds, containing an ethoxycarbonyl moiety at the 4-position, show potential for various applications, including pharmaceutical development (Dragovich et al., 2008).
Development of Drug Discovery Scaffolds
This compound derivatives have been used to develop drug discovery scaffolds. For instance, 4,5,6-trifluoropyridazin-3(2H)-one has been used to synthesize various disubstituted and ring-fused pyridazinone systems through sequential nucleophilic aromatic substitution processes. This method has broad applications in the drug discovery arena (Pattison et al., 2009).
Solubility Studies
Research has also been conducted on the solubility of related compounds like 6-chloropyridazin-3-amine in different solvents. Such studies are crucial for understanding the physical and chemical properties of these compounds, impacting their formulation and application in various fields (Cao et al., 2012).
Enzymatic Applications
In the field of enzymology, amine oxidases, which can utilize this compound derivatives, have been developed. These enzymes are valuable for synthesizing enantiomerically pure chiral amines, showing high enantioselectivity and broad substrate specificity (Heath et al., 2014).
Antisecretory and Antiulcer Activities
Studies have explored the antisecretory and antiulcer activities of pyridazinone derivatives. Such research is vital for developing new pharmaceutical agents to treat gastrointestinal disorders (Yamada, Nobuhara, Yamaguchi, & Ohki, 1982).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Pyridazine derivatives, which include 6-ethynylpyridazin-3-amine, have been found to exhibit a wide range of pharmacological activities . Biogenic amine transporters are the primary targets of anti-depressants and psychostimulants that inhibit monoamine transport and enhance neurotransmitter levels in the synaptic space .
Mode of Action
It is known that pyridazine derivatives can interact with their targets in various ways, potentially altering the function of the target . For instance, some pyridazine derivatives have been found to inhibit calcium ion influx, which is required for the activation of platelet aggregation .
Biochemical Pathways
For instance, they can influence the pathways involved in building up and breaking down cellular components .
Pharmacokinetics
It is known that the pharmaceutical industry has a continuing requirement for the synthesis of a diverse range of polysubstituted pyridazinone compounds bearing a varied range of ring substituents because many such compounds have been used as commercially drugs and agrochemicals .
Result of Action
It is known that pyridazine derivatives can have a wide range of pharmacological effects, including antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant, and various other anticipated biological activities .
Action Environment
It is known that the physicochemical properties inherent to pyridazine and its fused homologues distinguish it from the other azines in a fashion that can be advantageous when deployed judiciously .
Biochemische Analyse
Biochemical Properties
6-Ethynylpyridazin-3-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions involves the inhibition of specific enzymes, which can alter metabolic pathways and cellular processes. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that phosphorylate other proteins, thereby regulating their activity. This inhibition can lead to changes in cell signaling pathways and affect cellular responses to external stimuli .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can affect the expression of genes involved in cell cycle regulation, leading to alterations in cell proliferation and apoptosis. Additionally, this compound can impact cellular metabolism by inhibiting enzymes involved in metabolic pathways, thereby affecting the production and utilization of energy within the cell .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, this compound can bind to the active site of kinases, preventing them from phosphorylating their target proteins. This inhibition can disrupt cell signaling pathways and lead to changes in gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained inhibition of target enzymes and prolonged alterations in cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can selectively inhibit specific enzymes without causing significant toxicity. At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage level is required to achieve the desired biochemical effects without causing adverse reactions .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can affect metabolic flux by inhibiting key enzymes in pathways such as glycolysis and the tricarboxylic acid cycle. These interactions can lead to changes in metabolite levels and alter the overall metabolic state of the cell. Additionally, this compound can influence the activity of enzymes involved in the detoxification of reactive oxygen species, thereby affecting cellular redox balance .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. The localization and accumulation of this compound within cells can influence its activity and function. For example, the interaction of this compound with transporters in the plasma membrane can affect its intracellular concentration and subsequent biochemical effects .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, this compound may be localized to the nucleus, where it can interact with nuclear proteins and influence gene expression. Alternatively, it may be targeted to the mitochondria, affecting mitochondrial function and cellular energy production .
Eigenschaften
IUPAC Name |
6-ethynylpyridazin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3/c1-2-5-3-4-6(7)9-8-5/h1,3-4H,(H2,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUZNPONIGABDDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=NN=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
119.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




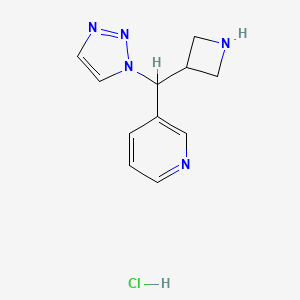
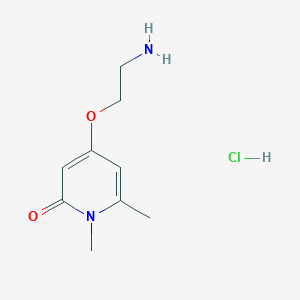

![[2-(Furan-2-yl)pyridin-3-yl]methanamine](/img/structure/B1489935.png)
![N,N-diethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-2-amine dihydrochloride](/img/structure/B1489936.png)

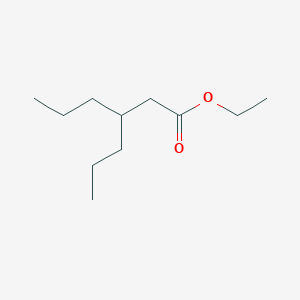
![2-(6-Chloropyrimidin-4-yl)-5-methyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B1489940.png)
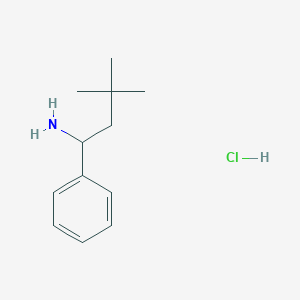

![2-Decyl-7-phenyl[1]benzothieno[3,2-b][1]benzothiophene](/img/structure/B1489945.png)
![3,5-Dimethyl-1-(3-methylbenzyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1489946.png)
